N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Description
Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry
The 1,2,4-triazole scaffold has been a cornerstone of medicinal chemistry since its structural characterization in 1885. Early applications focused on antifungal agents, with fluconazole (1990) and itraconazole (1992) revolutionizing systemic antifungal therapy by targeting fungal cytochrome P450 enzymes. The inherent stability of 1,2,4-triazoles—derived from their aromaticity and dipole interactions—enabled their expansion into diverse therapeutic areas. By the 2000s, triazole derivatives demonstrated anticancer properties through tubulin polymerization inhibition (e.g., combretastatin analogs) and aromatase inhibition (e.g., letrozole).
Contemporary synthetic advances, including microwave-assisted cyclization and ionic liquid-catalyzed reactions, have increased structural diversity. The triazole nucleus now serves as:
- Hydrogen bond donor/acceptor in enzyme binding
- Structural isostere for carboxylic acid groups
- Rigid planar core for DNA intercalation
Table 1: Therapeutic Evolution of 1,2,4-Triazole Derivatives
Emergence of Triazole-Benzamide Hybrids as Research Targets
Molecular hybridization strategies combining 1,2,4-triazoles with benzamide moieties emerged post-2010 to address multidrug resistance. The benzamide group contributes:
- DNA minor groove binding via planar aromaticity
- Enzyme inhibition through H-bonding with catalytic residues
- Enhanced pharmacokinetic properties via methoxy substitutions
Notable hybrids include MS-247 (benzimidazole-triazole DNA intercalator) and G-quadruplex stabilizers showing telomerase inhibition. Structural analyses reveal that methylsulfanyl groups at the triazole 5-position improve hydrophobic interactions with biological targets.
Academic Significance of N-[(4-Benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
This compound exemplifies third-generation triazole hybrids with three critical structural features:
- 4-Benzyl substitution : Enhances lipid solubility and membrane penetration
- 5-Methylsulfanyl group : Increases electron density at N1 for hydrogen bonding
- 4-Methoxybenzamide arm : Provides DNA intercalation capacity via π-π stacking
The methylene linker between triazole and benzamide allows conformational flexibility while maintaining planarity for target engagement. Computational studies suggest the methoxy group’s electron-donating effects stabilize charge-transfer complexes with DNA bases.
Contemporary Research Landscape and Knowledge Gaps
Current studies focus on:
- Tubulin binding affinity comparisons with combretastatin-triazole hybrids
- Topoisomerase II inhibition potential via benzamide interactions
- Solubility optimization using pro-drug approaches
Critical knowledge gaps include:
- Lack of X-ray crystallography data for target complexes
- Limited comparative studies with 1,2,3-triazole analogs
- Unknown metabolic stability in hepatic microsomes
Table 2: Structural Features vs. Biological Implications
Properties
IUPAC Name |
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-16-10-8-15(9-11-16)18(24)20-12-17-21-22-19(26-2)23(17)13-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUGPLEOUPQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325592 | |
| Record name | N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476435-12-8 | |
| Record name | N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by 1H NMR and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is typically isolated by column chromatography using chloroform–ethyl acetate as the eluent .
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the cyano group of 1,2,4-triazine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as 1,2,4-triazol-3-amine.
Solvents: Chloroform and ethyl acetate are commonly used for purification.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antibacterial agent.
Agriculture: It is explored for its use as a corrosion inhibitor and as a biologically active compound in agricultural applications.
Industrial Applications: The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, leading to its biological effects . Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous 1,2,4-Triazole Derivatives
Table 1: Key Structural Differences Among Selected 1,2,4-Triazole Derivatives
Key Observations:
- Tautomerism : Unlike compounds with thione-thiol tautomerism (e.g., ), the target compound’s methylsulfanyl group precludes tautomeric shifts, stabilizing the triazole ring in a single conformation .
- Crystal Packing : The 4-methoxybenzamide group in the target compound likely participates in intermolecular hydrogen bonding (N–H⋯O, C–H⋯π), similar to the 4-methylbenzamide analog in , which forms layered structures stabilized by N–H⋯S and C–H⋯S interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The target compound’s higher logP (3.8) compared to the sulfanylidene analog (1.9) suggests greater membrane permeability, critical for oral bioavailability.
- Solubility: Low aqueous solubility is a common limitation among triazole derivatives, necessitating formulation enhancements (e.g., nanoemulsions) .
Biological Activity
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a triazole ring, a methoxybenzamide moiety, and a sulfanyl group. The structural formula can be represented as follows:
This structure is pivotal in determining its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against these cancer types.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It has been suggested that the triazole ring plays a crucial role in binding to target proteins, leading to downstream effects on cell cycle regulation and apoptosis.
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on MCF-7 cells. The results indicated significant inhibition of cell viability at concentrations as low as 3 µM, with morphological changes consistent with apoptosis observed under microscopy .
- In Vivo Studies : Another research focused on xenograft models where the compound was administered to mice implanted with human cancer cells. The treated group showed a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Additional Biological Activities
Beyond anticancer properties, this compound has been evaluated for other biological activities:
Antimicrobial Activity
Preliminary tests indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented:
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Enterococcus faecalis | 8 |
These findings suggest that the compound could be further explored for its potential use in treating bacterial infections.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for alkylation steps.
- Temperature control : Maintaining 60–80°C during cyclization improves yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ ~8.0 ppm for triazole protons, δ ~165 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 423.15) .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S stretch) confirm functional groups .
Basic: How is the compound initially screened for biological activity?
Answer:
- In vitro assays :
- Enzyme inhibition : HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
Advanced: How is X-ray crystallography used to resolve the compound’s structure?
Answer:
-
Data collection : A Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .
-
Refinement : SHELXL software refines structures using least-squares methods. Key parameters:
Parameter Value Space group P21/c Unit cell (Å, °) a=14.8148, b=8.6702, c=9.8534, β=104.923 R-factor 0.035 (R), 0.093 (wR) -
Hydrogen bonding : Intermolecular N–H⋯O and N–H⋯S interactions stabilize the crystal lattice .
Advanced: What structural features contribute to HDAC inhibition?
Answer:
- Zinc-binding group (ZBG) : The methylsulfanyl group may coordinate with Zn in HDAC active sites.
- Hydrophobic cap : The 4-methoxybenzamide moiety interacts with the enzyme’s surface residues.
- Linker flexibility : The triazole-methyl bridge allows optimal positioning of functional groups .
Advanced: How can contradictions in biological activity data be addressed?
Answer:
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM).
- Selectivity profiling : Test against related enzymes (e.g., HDAC isoforms 1–11) to rule off-target effects .
- Structural analogs : Compare with derivatives lacking the benzyl/methoxy groups to isolate pharmacophores .
Advanced: How are structure-activity relationship (SAR) studies conducted?
Answer:
- Core modifications : Synthesize analogs with pyrazole or imidazole rings instead of triazole.
- Substituent variations : Replace 4-methoxybenzamide with nitro or trifluoromethyl groups.
- Biological testing : Correlate IC values with electronic (Hammett σ) or steric (Taft E) parameters .
Advanced: What computational methods predict the compound’s stability?
Answer:
- DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies.
- Molecular dynamics (MD) : Simulate solvation in water/octanol to predict logP and metabolic stability .
Advanced: How is stability under physiological conditions assessed?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Thermal analysis : DSC/TGA determines melting points (>200°C indicates solid-state stability) .
Advanced: How does this compound compare to triazole-based drug candidates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
